4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL
Description
Historical Context and Evolution of Biphenyl (B1667301) Chemistry Relevant to the Chemical Compound
The journey of biphenyl chemistry began over 160 years ago. Early methods for forging the carbon-carbon single bond between two phenyl rings were often harsh and low-yielding. The Wurtz-Fittig reaction, an extension of the Wurtz reaction in 1862, was one of the first methods used, involving the coupling of an aryl halide with an alkyl halide using sodium metal. Another classic method is the Ullmann reaction, developed in the early 20th century, which uses copper to couple two aryl halide molecules. nih.gov
A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Suzuki-Miyaura coupling, reported in 1979, has become one of the most versatile and widely used methods for synthesizing biphenyls and their derivatives. rsc.org This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The mild reaction conditions, high tolerance for various functional groups, and excellent yields have made complex, sterically hindered biphenyls, such as the title compound, synthetically accessible. nih.govnih.gov Modern catalysis continues to evolve, with specialized ligands being developed to facilitate the coupling of even very sterically demanding substrates. nih.govnih.govdocumentsdelivered.comresearchgate.net
Structural Features and Nomenclature of 4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL in Academic Discourse
The systematic IUPAC name precisely describes the molecule's intricate structure. Understanding this name requires breaking it down into its constituent parts, based on the established rules for naming biphenyl compounds. In this system, the two phenyl rings are numbered separately, with one ring designated by unprimed numbers (1-6) and the other by primed numbers (1'-6'). The connection point is C1 on the first ring and C1' on the second.
The key structural features are:
Biphenyl Core : Two phenyl rings linked by a C1-C1' single bond.
Substituents on the First Ring :
Two methyl (-CH₃) groups at positions 2 and 6.
A hydroxyl (-OH) group at position 4, giving the molecule its phenol (B47542) character and the "-ol" suffix.
Substituents on the Second Ring :
A tert-butyl (-(CH₃)₃) group at the 4' position.
A critical structural aspect arising from the substitution pattern is atropisomerism . The presence of bulky substituents at the ortho positions (the methyl groups at C2 and C6) can severely restrict rotation around the C1-C1' single bond. This restricted rotation can lead to the existence of stable, non-superimposable mirror-image isomers called atropisomers. For this compound, the two methyl groups create significant steric hindrance, making it a candidate for exhibiting this form of axial chirality.
Table 1: Nomenclature Breakdown of this compound
| Component Name | Structural Moiety | Position on Biphenyl Core |
| 4'-Tert-butyl | -(C(CH₃)₃) | Position 4' |
| 2,6-dimethyl | -CH₃ (x2) | Positions 2 and 6 |
| biphenyl | C₁₂H₁₀ (core) | Base Structure |
| 4-OL | -OH | Position 4 |
Broad Significance of Biphenyl Derivatives in Modern Organic and Materials Science Research
Biphenyl derivatives are foundational building blocks across a vast spectrum of chemical sciences due to their rigid structure and tunable electronic properties. rsc.org
In materials science , the biphenyl unit is a common core for liquid crystals, where its rod-like shape helps in the formation of ordered mesophases. rsc.org Fluorinated biphenyls are crucial components in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to their chemical stability and electronic properties. rsc.org
The structural motif of the target compound also includes a hindered phenol . Hindered phenols are primary antioxidants renowned for their ability to protect materials from oxidative degradation. vinatiorganics.comamfine.com They function by scavenging free radicals, a process in which the phenolic hydroxyl group donates a hydrogen atom to a reactive radical, neutralizing it. vinatiorganics.com The bulky groups adjacent to the hydroxyl group (like the methyl groups at positions 2 and 6) sterically protect the resulting phenoxy radical, preventing it from engaging in unwanted side reactions and enhancing its stability and effectiveness. partinchem.com This property makes them indispensable additives in plastics, rubbers, fuels, lubricants, and food products to extend their lifespan and maintain their performance. amfine.comvinatiorganics.com
Scope and Objectives of Research on this compound
While direct published research on this compound is limited, its hybrid structure allows for the extrapolation of its potential research value. The primary objectives for investigating this compound would likely revolve around the unique combination of its hindered phenol and sterically crowded biphenyl characteristics.
Table 2: Potential Research Areas and Objectives
| Research Area | Potential Objectives & Rationale |
| Antioxidant Chemistry | To quantify its radical-scavenging ability and compare its efficacy to commercial antioxidants like BHT (Butylated hydroxytoluene). The biphenyl structure could influence its solubility, thermal stability, and interaction with different substrates (e.g., polymers, oils) compared to simpler phenols. vinatiorganics.comresearchgate.net |
| Polymer Science | To investigate its use as a functional monomer or additive. The hydroxyl group allows it to be incorporated into polymer chains (e.g., polyesters, polycarbonates), potentially creating polymers with intrinsic antioxidant properties and high thermal stability conferred by the rigid biphenyl unit. |
| Ligand Development & Catalysis | To explore its use as a precursor for ligands in homogeneous catalysis. The phenol group can be derivatized to create phosphine (B1218219) or N-heterocyclic carbene ligands. The steric bulk provided by the methyl and tert-butyl groups could create a unique coordination environment around a metal center, influencing the selectivity and activity of catalytic transformations such as cross-coupling reactions. nih.govresearchgate.net |
| Materials Chemistry | To study its potential as a building block for novel liquid crystals or other functional materials. The defined stereochemistry and rigidity from the biphenyl core are desirable features for creating ordered molecular assemblies. |
The synthesis would likely be achieved via a Suzuki-Miyaura cross-coupling between 4-bromo-2,6-dimethylphenol (B182379) (or a protected version) and 4-tert-butylphenylboronic acid. Research would focus on characterizing its physical properties, antioxidant capacity, and performance in the aforementioned applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-10-16(19)11-13(2)17(12)14-6-8-15(9-7-14)18(3,4)5/h6-11,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYABMKGORLKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693278 | |
| Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906101-33-5 | |
| Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Tert Butyl 2,6 Dimethylbiphenyl 4 Ol and Its Precursors
Strategies for the Construction of the Biphenyl (B1667301) Core
The formation of the C-C bond linking the two phenyl rings is the cornerstone of synthesizing 4'-tert-butyl-2,6-dimethylbiphenyl-4-ol. Transition metal-catalyzed cross-coupling reactions are the preeminent methods for this transformation, offering high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type Coupling)
The Suzuki-Miyaura coupling reaction stands as a paramount strategy for the synthesis of biaryl compounds, including sterically hindered derivatives. sigmaaldrich.comtcichemicals.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. nih.govyoutube.com For the synthesis of this compound, a logical approach would be the coupling of a (4-tert-butylphenyl)boronic acid derivative with a suitably protected 4-halo-2,6-dimethylphenol, or vice versa.
The synthesis of key precursors, such as (4-(tert-butyl)-2,6-dimethylphenyl)boronic acid, has been reported. researchgate.net This intermediate can be prepared from 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene and trimethyl borate (B1201080) in the presence of magnesium. researchgate.net Another critical precursor, 4-bromo-2,6-dimethylphenol (B182379), is commercially available and serves as a valuable coupling partner. synquestlabs.comsigmaaldrich.com
The success of Suzuki-Miyaura couplings, especially with sterically demanding substrates like those possessing ortho-substituents, is highly dependent on the choice of catalyst, ligand, and reaction conditions. sigmaaldrich.comnih.gov For hindered systems, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. sigmaaldrich.comacs.org
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Hindered Biphenyl Synthesis
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | CsF/Ag₂O | Dioxane | 80 | >90 | nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF/Ag₂O | Dioxane | 80 | >90 | nih.gov |
| [allylPdCl]₂ | S-Phos | K₃PO₄ | THF | 60 | High | acs.org |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
It is important to note that side reactions, such as homocoupling of the boronic acid, can occur and may need to be minimized through careful optimization of the reaction conditions. youtube.com
Other Transition Metal-Mediated Biphenyl Formation Routes
While palladium catalysis is dominant, other transition metals can also mediate the formation of biphenyl linkages. Negishi coupling, which utilizes organozinc reagents, offers a powerful alternative. nih.gov For instance, a silyl-Negishi reaction has been developed for the synthesis of alkyl silanes, showcasing the versatility of this method. nih.gov The Negishi cross-coupling has been shown to be highly effective for the synthesis of substituted bithiazoles, demonstrating its utility in constructing C-C bonds between aromatic rings. nih.gov
Direct Arylation and Oxidative Coupling Approaches
Direct arylation represents an increasingly attractive strategy as it avoids the pre-functionalization required for traditional cross-coupling reactions. acs.org This method involves the direct C-H functionalization of an aromatic ring. Palladium-catalyzed direct para-arylation of unfunctionalized phenols with aryl iodides has been reported, which could potentially be adapted for the synthesis of the target molecule. nih.gov
Introduction and Functionalization of the Tert-butyl and Methyl Substituents
The strategic placement of the tert-butyl and dimethyl groups is crucial for the identity of this compound. These groups can be introduced either prior to the biphenyl coupling or on the pre-formed biphenyl scaffold.
The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. chemrxiv.orgresearchgate.net For instance, the tert-butylation of phenols and other electron-rich arenes can be achieved using tert-butyl alcohol or di-tert-butylperoxide in the presence of a Brønsted/Lewis acid catalyst system. chemrxiv.org The synthesis of 2-tert-butyl-4,6-dimethylphenol (B43266) has been achieved through the alkylation of 2,4-dimethylphenol (B51704) with isobutylene. chemicalbook.com It is also possible to achieve a "contra-Friedel-Crafts" tert-butylation through a directed metallation and sulfinylation sequence, which offers complementary regioselectivity. rsc.orgresearchgate.net
Regioselective Hydroxylation and Derivatization of the Phenyl Rings
The hydroxyl group is a key functionality of the target molecule. Its introduction can be achieved through several strategies. One approach is to use a pre-hydroxylated starting material, such as 4-bromo-2,6-dimethylphenol, in the cross-coupling reaction. synquestlabs.comsigmaaldrich.com Alternatively, a hydroxyl group can be introduced onto the biphenyl core. A patent describes a process for producing 2,6-dimethylphenol (B121312) by reacting 4-tert-butyl-2,6-dimethylphenol (B188804) with phenol (B47542) in the presence of an acid catalyst, which effects a rearrangement of the tert-butyl group. google.com
Multicomponent Reactions and Cascade Processes in the Synthesis of Biphenylols
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov Similarly, cascade reactions, which involve a sequence of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.govresearchgate.net While the literature does not currently describe a specific multicomponent or cascade reaction for the direct synthesis of this compound, the principles of these powerful synthetic strategies hold promise for future synthetic designs. The development of such a process would represent a significant advancement in the efficient construction of this and related substituted biphenylols.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing the synthesis of complex biphenyls is crucial for maximizing yield and purity while minimizing side reactions. The Suzuki-Miyaura coupling, while versatile, requires careful tuning of several parameters, especially for sterically hindered substrates. researchgate.net Key variables include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature and time. yonedalabs.com
Catalyst and Ligand Selection: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org For sterically hindered substrates like the precursors to this compound, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) and trialkylphosphines, are often employed. researchgate.netacs.orgrsc.org These ligands promote the formation of the active monoligated L1Pd(0) catalytic species, which is highly reactive and can overcome the steric hindrance between the coupling partners. acs.org Optimization may involve screening a variety of ligands and adjusting the palladium-to-ligand ratio to enhance catalytic activity and stability. acs.org In some cases, high catalyst loadings (up to 10 mol%) may be necessary to achieve reasonable yields with challenging substrates. acs.org
Base and Solvent: The base plays a crucial role in the transmetalation step. yonedalabs.com Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). acs.orgyonedalabs.com The choice of base is often linked to the solvent system. A mixture of an organic solvent and water is frequently used, as water can be essential for the transmetalation mechanism. yonedalabs.comgctlc.org However, the presence of water can also lead to unwanted side reactions like protodeboronation of the boronic acid starting material. catalysisconsulting.co.uk
Reaction Parameters: Temperature and reaction time are critical for driving the reaction to completion while minimizing the formation of byproducts. youtube.com For hindered couplings, elevated temperatures (e.g., 95 °C) are often required. acs.org Automated microfluidic systems can be employed to rapidly screen a wide range of discrete variables (like ligands) and continuous variables (like temperature, time, and catalyst loading) to identify the optimal conditions for maximizing yield and turnover number. rsc.org
Table 1: Key Parameters for Optimization in Suzuki-Miyaura Coupling
| Parameter | Options & Considerations | Rationale |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles acs.orgrsc.orgrsc.org | Source of the active Pd(0) catalyst. Choice can affect catalyst activation and stability. |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos), N-heterocyclic carbenes (NHCs) researchgate.netacs.orgacs.org | Stabilizes the palladium center and facilitates key steps in the catalytic cycle, especially for hindered substrates. |
| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides acs.orgyonedalabs.com | Activates the organoboron species for transmetalation. Strength and solubility are key factors. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, Water mixtures nih.govyonedalabs.com | Solubilizes reactants and influences reaction rate and mechanism. Green alternatives are increasingly preferred. acs.org |
| Boron Species | Boronic acids, Boronic esters (e.g., pinacol, MIDA) researchgate.netyonedalabs.com | The organoboron coupling partner. Esters can offer enhanced stability compared to acids. |
| Temperature & Time | 25°C to >100°C; Minutes to hours acs.orggctlc.org | Higher temperatures can overcome activation barriers but may increase byproduct formation. |
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by making strategic choices in solvents, minimizing waste, and maximizing efficiency. gctlc.org
Solvent Selection in the Synthesis of the Chemical Compound
Solvent choice is a primary consideration in green chemistry. Many traditional solvents used in Suzuki-Miyaura couplings, such as tetrahydrofuran (B95107) (THF) and dioxane, are classified as hazardous. yonedalabs.comacs.org Research efforts are directed toward finding safer, more sustainable alternatives.
A systematic evaluation of environmentally friendly solvents for Suzuki-Miyaura couplings has identified several recommended alternatives. acs.orgacs.org These include esters like isopropyl acetate (B1210297) (i-PrOAc), ethers such as methyl t-butyl ether (MTBE) and cyclopentyl methyl ether (CPME), and carbonates like diethyl carbonate (DEC) and dimethyl carbonate (DMC). acs.org While the Suzuki reaction is often tolerant of a wide range of solvents, selecting an optimal green solvent can improve reaction performance and simplify downstream processing. nih.gov Aqueous conditions, often using a co-solvent, are also a cornerstone of greener protocols, eliminating the need for volatile organic solvents. gctlc.org
Table 2: Green Solvent Selection Guide for Suzuki-Miyaura Coupling
| Solvent Class | Recommended Green Solvents | Comments |
|---|---|---|
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Methyl t-butyl ether (MTBE) acs.org | Generally good performance; safer alternatives to THF and dioxane. |
| Esters | Isopropyl acetate (i-PrOAc), Ethyl acetate (EA) acs.org | Recommended for their favorable environmental, health, and safety profiles. |
| Carbonates | Dimethyl carbonate (DMC), Diethyl carbonate (DEC), Propylene carbonate (PC) acs.org | Considered environmentally friendly options. |
| Aromatics | p-Cymene, Anisole acs.org | Bio-derived or less hazardous alternatives to toluene. |
| Aqueous Systems | Water (often as a co-solvent) gctlc.org | Highly sustainable, though may require a co-solvent for reactant solubility and can impact stability of some reagents. catalysisconsulting.co.uk |
Atom Economy and Waste Minimization in Biphenyl Synthesis
Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. The Suzuki-Miyaura reaction is inherently atom-economical, as the primary byproducts are typically inorganic salts and water-soluble boron compounds, which are generally less toxic and easier to remove than byproducts from other coupling reactions. libretexts.orgacs.org
Strategies to further improve atom economy and minimize waste include:
Catalyst Efficiency and Recycling: The use of highly efficient catalysts at low loadings reduces the amount of palladium, a precious and toxic metal, required. acs.org Developing heterogeneous catalysts or methods to recycle homogeneous catalysts can significantly reduce metal waste. nih.govmdpi.com For example, palladium recovered from electronic waste has been successfully used in Suzuki couplings, promoting a circular economy. nih.govnih.gov
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent usage, energy consumption, and material losses. libretexts.orgacs.org
Minimizing Byproducts: Careful optimization of reaction conditions helps to suppress common side reactions in Suzuki couplings, such as homocoupling of the starting materials, dehalogenation, and protodeboronation. catalysisconsulting.co.ukyoutube.com The formation of palladium black, an inactive form of the catalyst, can also reduce efficiency and is considered a waste stream. youtube.com
Renewable Feedstocks: A long-term green chemistry goal is the use of renewable starting materials. For instance, methods have been developed to produce adipic acid, a common industrial chemical, from glucose instead of carcinogenic benzene (B151609), illustrating a shift towards safer and more sustainable feedstocks. youtube.com While not yet standard for this specific biphenyl, the principle guides future synthetic design. acs.org
By focusing on these green principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Elucidation of Chemical Reactivity and Transformation Pathways of 4 Tert Butyl 2,6 Dimethylbiphenyl 4 Ol
Reactions Involving the Hydroxyl (-OH) Functionality
The reactivity of the hydroxyl group in 4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL is significantly influenced by the steric hindrance imposed by the adjacent two methyl groups on its own phenyl ring. This steric shielding makes the hydroxyl group less accessible to bulky reagents.
Etherification and Esterification Reactions
Etherification: The formation of ethers from this compound, typically via the Williamson ether synthesis, is challenging due to the sterically encumbered nature of the hydroxyl group. The reaction involves the formation of a phenoxide ion by treatment with a strong base, followed by nucleophilic attack on an alkyl halide. While even weak bases can form the phenolate (B1203915) anion, the subsequent S_N2 reaction is hindered. nih.gov To facilitate this transformation, less sterically demanding alkylating agents and polar aprotic solvents like DMF or DMSO are preferred, as they enhance the nucleophilicity of the phenoxide. nih.gov The use of protic solvents would be counterproductive as they can solvate and shield the phenoxide oxygen, further impeding the reaction. nih.gov
Esterification: Similar to etherification, the direct esterification of this compound with carboxylic acids (Fischer esterification) is generally inefficient due to steric hindrance around the hydroxyl group. youtube.com A more effective method involves the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl. researchgate.netnih.govrsc.org The reaction of an alcohol with an acid chloride is highly sensitive to steric hindrance. researchgate.net For very hindered phenols, specific and highly reactive reagents may be necessary to achieve reasonable yields.
| Reaction | Substrate | Reagent(s) | Solvent | Product | Observations |
| Williamson Ether Synthesis | 4-Methylphenol | 30% aq. NaOH, Chloroacetic acid | Water | 4-Methylphenoxyacetic acid | A standard method for less hindered phenols. rsc.org |
| O-Alkylation | Phenol (B47542) | Alkyl bromide, K₂CO₃, Organic base | Solvent-free | Phenyl ether | Good to excellent yields at room temperature. nih.gov |
| Esterification | Alcohol | Acid Chloride, Triethylamine (TEA) | THF or Dichloromethane | Ester | Common lab method; TEA quenches HCl. nih.gov |
| Acylation | 2,6-di-tert-butylphenol | Acetic Anhydride (B1165640) | Not specified | 2,6-di-tert-butylphenyl acetate (B1210297) | Acylation is a common protection strategy. |
Oxidation Reactions of the Phenolic Moiety
The phenolic hydroxyl group of this compound is susceptible to oxidation. Sterically hindered phenols are known to act as antioxidants by trapping free radicals. youtube.com The oxidation process typically leads to the formation of a stable phenoxyl radical, which can then undergo further reactions. The bulky substituents ortho to the hydroxyl group enhance the stability of this radical intermediate. youtube.com Electrochemical studies on similar hindered phenols, like butylated hydroxytoluene (BHT), show irreversible oxidation processes leading to the formation of quinoid derivatives. researchgate.net The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions.
Hydrogenation and Reductive Transformations of the Hydroxyl Group
Hydrogenation: The catalytic hydrogenation of the phenol-containing ring in this compound can lead to the formation of the corresponding cyclohexanol (B46403) or cyclohexanone (B45756) derivatives. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions. For instance, palladium-based catalysts often favor the formation of cyclohexanones, while rhodium-based catalysts can be used to produce cyclohexanols. rsc.org The choice of solvent can also influence the product distribution. Furthermore, catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a catalyst (e.g., nickel-based), can also achieve the reduction of the phenolic ring to a cyclohexanol. orgsyn.org
Reductive Dehydroxylation: The direct removal of the hydroxyl group (dehydroxylation) from a phenol is a challenging transformation. For some ortho-substituted phenols, anaerobic microbial consortia have been shown to catalyze a carboxylation-dehydroxylation sequence. However, this method is highly specific and may not be applicable to 2,6-disubstituted phenols like the target molecule. Chemical methods for the reductive dehydroxylation of phenols often require conversion of the hydroxyl group into a better leaving group, such as a tosylate or phosphate (B84403) ester, followed by reduction.
| Reaction | Substrate | Catalyst/Reagent(s) | Product(s) | Key Findings |
| Catalytic Hydrogenation | Phenol | Palladium on alumina | trans-Cyclohexanol | Selective for the trans isomer. rsc.org |
| Catalytic Hydrogenation | Phenol | Rhodium-based catalyst | cis-Cyclohexanol | Selectivity can be switched to the cis isomer. rsc.org |
| Transfer Hydrogenation | Phenol | Ni@CN nanoparticles, Isopropanol | Cyclohexanol | High conversion and selectivity. orgsyn.org |
| Reductive Dehydroxylation | ortho-Substituted phenols | Anaerobic consortium | meta-Substituted benzoic acids | Specific microbial transformation. |
Transformations at the Biphenyl (B1667301) Bridge and Aromatic Rings
The biphenyl system of this compound consists of two aromatic rings that can undergo substitution reactions. The reactivity and regioselectivity are governed by the electronic effects of the substituents and the significant steric hindrance.
Electrophilic Aromatic Substitution Reactions on the Biphenyl System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In this compound, both rings are activated towards EAS by the presence of electron-donating groups (hydroxyl and alkyl groups). The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The alkyl groups (methyl and tert-butyl) are weaker activating groups, also directing ortho and para.
The phenyl group itself is also considered an ortho, para-directing group. Therefore, electrophilic attack is expected to occur on the more activated ring, which is the one bearing the hydroxyl group. The positions ortho to the hydroxyl group are already substituted with methyl groups, and the position para to the hydroxyl group is occupied by the other phenyl ring. This leaves the positions meta to the hydroxyl group as potential sites for substitution, though this is electronically disfavored.
On the other phenyl ring, the tert-butyl group directs incoming electrophiles to its ortho and para positions. The para position is occupied by the other phenyl ring. Thus, substitution is most likely to occur at the positions ortho to the tert-butyl group.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions. For this compound, acylation would likely occur on the ring bearing the tert-butyl group, at the positions ortho to it, due to the strong deactivating effect of the acyl group once introduced and the steric hindrance around the hydroxyl-substituted ring. nih.gov
Nitration and Halogenation: Nitration and halogenation are also common EAS reactions. rsc.org The regioselectivity would be dictated by the combined directing effects of the substituents and steric factors. For nitration of similar biphenyl systems, substitution often occurs on the more activated ring. rsc.org Halogenation of activated aromatic compounds can be achieved with reagents like N-halosuccinimides. The significant steric hindrance in this compound would play a major role in determining the site of substitution.
| Reaction | Substrate | Reagent(s) | Product(s) | Key Observations |
| Friedel-Crafts Acylation | 3,3'-Dimethylbiphenyl | Acetyl chloride, AlCl₃ | 4-Acetyl- and 4,4'-/4,6'-diacetyl derivatives | Selectivity depends on stoichiometry and conditions. nih.gov |
| Nitration | 2-Methylbiphenyl | Nitric acid, Sulfuric acid | Mixture of nitro-isomers | Favors the methylated phenyl ring. rsc.org |
| Halogenation | 2,6-di-tert-butylphenol | Bromine, Dichloromethane | 4-Bromo-2,6-di-tert-butylphenol | Selective para-bromination. |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings like those in this compound. rsc.org NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack, which are absent in this molecule. rsc.org Furthermore, a good leaving group, such as a halide, would need to be present on the ring. Even with a leaving group, the reaction is unlikely to proceed under standard conditions due to the electron-rich nature of the biphenyl system. Forcing conditions, such as high temperatures and pressures with very strong nucleophiles, might lead to some reaction, but selectivity would likely be poor, and such reactions are generally not synthetically useful for this type of substrate. rsc.org
Rearrangement Reactions and Isomerization Pathways
The carbon skeleton of this compound is generally stable. The biphenyl linkage, especially with bulky substituents, creates a high barrier to rotation, potentially leading to atropisomerism, although specific studies on the racemization of this particular compound are not prevalent. Research on analogous complex biphenyls suggests that racemization for such sterically hindered systems is often energetically unfavorable. chemistryviews.org
The most probable transformation under harsh conditions, such as in the presence of strong acid, is the removal of the tert-butyl group. wikipedia.org This dealkylation reaction is a known pathway for phenols bearing a tertiary butyl group, particularly when the para position is occupied. While not a true isomerization, it represents a significant structural rearrangement of the molecule.
Derivatization to Form Advanced Chemical Intermediates
The unique structure of this compound, with its reactive hydroxyl group and activated aromatic rings, allows for a variety of derivatization reactions to produce valuable chemical intermediates.
Formation of Sulfonamide Derivatives and Related Sulfur-Containing Compounds
The phenolic hydroxyl group can be converted into a sulfonic acid, and subsequently a sulfonamide, a common intermediate in organic synthesis. The reactivity of these sulfonamide derivatives has been explored, particularly in acid-catalyzed condensations. For instance, the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide, a direct derivative, with glyoxal (B1671930) in sulfuric acid yields a variety of sulfur-containing products.
This reaction proceeds through complex pathways that include irreversible rearrangement of condensation intermediates, 1,2-hydride shifts, and the formation of symmetric disulfanes and sulfanes. Under these acidic conditions, the sulfonamide can also hydrolyze back to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid and subsequently undergo desulfation to yield 1-(tert-butyl)-3,5-dimethylbenzene.
Key products isolated from the acid-catalyzed reaction of the corresponding sulfonamide with glyoxal are detailed below.
| Product Name | Chemical Formula | Description | Reference |
| 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide | C30H38N2O5S2 | A major product formed via rearrangement of the initial condensation intermediate. | |
| 1,2-bis(4-tert-butyl-2,6-dimethylphenyl)disulfane | C28H34S2 | A symmetric disulfane (B1208498) formed during the reaction. | |
| bis(4-tert-butyl-2,6-dimethylphenyl)sulfane | C28H34S | A symmetric sulfane, likely generated via a Friedel-Crafts type reaction mechanism. |
Furthermore, the direct derivatization of the aromatic ring can lead to other sulfur-containing compounds. A notable example is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a specialized fluorinating agent. bldpharm.comtcichemicals.com
Introduction of Other Functional Groups (e.g., Halogenation, Nitration, Carbonylation)
The aromatic rings of this compound can be functionalized through various electrophilic substitution reactions.
Halogenation: The introduction of halogen atoms is a key transformation. Bromination of biphenyl systems can be achieved with high selectivity for the para-positions using reagents like bromine monochloride (BrCl). google.com For the subject phenol, the positions ortho to the hydroxyl group on the first ring are activated but sterically hindered by the adjacent methyl groups. The vacant positions on the second ring are prime targets for halogenation. Methods for brominating sterically hindered aromatics often employ N-bromosuccinimide (NBS) or specialized catalytic systems. nih.govresearchgate.net
Nitration: Nitration of sterically hindered phenols presents a challenge, as dealkylation can be a significant side reaction. However, controlled nitration of analogous 2,6-dialkyl phenols has been successfully achieved at the 4-position using 30-70% nitric acid in an inert hydrocarbon solvent. This method avoids the harsh conditions of mixed nitric/sulfuric acid which can lead to degradation of the phenol.
Carbonylation: Carbonyl groups can be introduced via Friedel-Crafts acylation reactions. This involves reacting the biphenyl compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. This pathway is utilized to form ketone linkages, creating complex methanone (B1245722) structures that can serve as building blocks for advanced materials.
A summary of these derivatization reactions is presented below.
| Reaction | Reagent/Conditions | Typical Product |
| Halogenation (Bromination) | BrCl or NBS/Catalyst | Bromo-substituted biphenyl derivatives |
| Nitration | 30-70% HNO3 in hydrocarbon solvent | 4-Nitro derivatives of the phenolic ring |
| Carbonylation (Acylation) | Acyl chloride/Lewis Acid | Diaryl ketone derivatives |
Radical Reactions and Mechanistic Studies of this compound
As a sterically hindered phenol, this compound is an effective free radical scavenger. vinatiorganics.com This is the primary basis for its use as an antioxidant.
The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing it. This process generates a phenoxyl radical that is highly stabilized. The stability arises from two key features:
Steric Shielding: The bulky tert-butyl and dimethyl groups physically obstruct the radical center on the oxygen atom, preventing it from participating in further chain-propagating reactions. vinatiorganics.com
Resonance Delocalization: The unpaired electron on the oxygen can be delocalized across the aromatic pi-system, further enhancing its stability.
Interestingly, under certain conditions, particularly within biological systems, these hindered phenols can exhibit a dual "chameleonic" character. nih.gov While they act as antioxidants in radical trapping assays, they can also promote the generation of reactive oxygen species (ROS) in cellular environments, a paradoxical effect that is the subject of ongoing research. nih.gov Mechanistic studies on related compounds also explore radical reactions initiated by systems like dimethylzinc (B1204448) and tert-butyl hydroperoxide, which involve the abstraction of hydrogen atoms by oxygen-centered radicals. kyoto-u.ac.jp
Advanced Spectroscopic and Chromatographic Characterization of 4 Tert Butyl 2,6 Dimethylbiphenyl 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Specific NMR data for 4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL, which is essential for the definitive assignment of its chemical structure, is not available in published literature. This includes:
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, crucial for confirming the molecular weight and elucidating the fragmentation patterns of this compound, has not been found in the public domain. This includes:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purity verification of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most effective method, leveraging the compound's hydrophobicity.
A typical RP-HPLC method would employ a C18 stationary phase, which consists of silica (B1680970) particles functionalized with octadecylsilyl groups. This nonpolar stationary phase interacts with the hydrophobic this compound. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal to ensure the efficient elution of the target compound while separating it from any potential impurities, which may have different polarities. For closely related biphenyl (B1667301) compounds, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been shown to provide effective separation. sielc.com
UPLC, which utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase and higher pressures, offers significant advantages over traditional HPLC. These include higher resolution, improved sensitivity, and substantially faster analysis times. A UPLC method for this compound would allow for a more rapid and precise determination of its purity, capable of separating even minor impurities that might co-elute in a standard HPLC run.
The purity of a synthesized batch of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.
Table 1: Illustrative HPLC/UPLC Method Parameters for this compound
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60-95% B over 20 min | 60-95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Expected Rt | ~15 min | ~3.5 min |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the alkyl substituents (tert-butyl and methyl groups) would appear in the 2850-3100 cm⁻¹ region. Specifically, the aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl and methyl groups would be observed just below 3000 cm⁻¹. chemicalbook.comnist.gov
The aromatic C=C stretching vibrations within the biphenyl core would give rise to several sharp peaks in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the phenolic hydroxyl group is expected to appear in the 1200-1260 cm⁻¹ region. Bending vibrations for the substituted benzene (B151609) rings would also be present in the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl |
| ~3050-3020 | C-H Stretch | Aromatic |
| ~2960-2870 | C-H Stretch | t-Butyl, Methyl |
| ~1600, 1500, 1470 | C=C Stretch | Aromatic Ring |
| ~1460 | C-H Bend | Methyl, t-Butyl |
| ~1365 | C-H Bend (umbrella) | t-Butyl |
| ~1230 | C-O Stretch | Phenolic |
| ~830 | C-H Out-of-plane Bend | p-substituted ring |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, nonpolar bonds and symmetric vibrations often produce strong signals in Raman spectra.
In the Raman spectrum of this compound, the aromatic ring vibrations would be particularly prominent. The symmetric "ring breathing" mode of the substituted benzene rings would likely produce a strong, sharp peak around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would also be clearly visible in the 1580-1620 cm⁻¹ region. The inter-ring C-C stretch of the biphenyl system would also be Raman active. The symmetric stretching of the C-C bonds within the tert-butyl group would also be expected to give a characteristic Raman signal.
Table 3: Predicted Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3060 | C-H Stretch | Aromatic |
| ~2930 | C-H Stretch | t-Butyl, Methyl |
| ~1610 | C=C Stretch | Aromatic Ring |
| ~1280 | C-C Inter-ring Stretch | Biphenyl |
| ~1000 | Ring Breathing | Aromatic Ring |
| ~750 | C-C Stretch | t-Butyl |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can determine the electron density map of the molecule and, from that, the exact positions of the atoms, as well as the bond lengths and bond angles.
The analysis would also provide detailed information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions between the bulky tert-butyl and methyl groups. These interactions govern the packing of the molecules in the crystal. While specific data for the target compound is not publicly available, analysis of structurally related complex molecules containing 2,6-dimethylphenyl and tert-butyl groups provides insight into expected structural parameters. mdpi.com
Table 4: Plausible X-ray Crystallography Data for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 18 - 25 |
| α, γ (°) | 90 |
| β (°) | 90 - 110 |
| Biphenyl Dihedral Angle | 50 - 70° |
| C-C Aromatic Bond Length | ~1.39 Å |
| C(sp²)-C(sp²) Inter-ring Bond | ~1.49 Å |
| C-O Bond Length | ~1.37 Å |
Applications in Chemical Science and Technology
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The structure of 4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL makes it an attractive starting point for the synthesis of more complex molecules. The hydroxyl group can be readily transformed into a variety of other functional groups, and the aromatic rings can undergo further substitution, providing a platform for creating diverse chemical entities.
The phenolic hydroxyl group of this compound is a key handle for derivatization. It can be converted into ethers, esters, or triflates, which are excellent leaving groups for cross-coupling reactions. For example, conversion to a triflate would enable Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents onto the biphenyl (B1667301) core. This versatility is crucial for creating libraries of novel compounds for applications such as drug discovery and materials science.
Furthermore, the aromatic rings themselves can be functionalized. While the existing substituents provide significant steric hindrance, electrophilic aromatic substitution reactions could potentially be directed to the vacant positions on the phenyl rings under specific conditions. This would allow for the synthesis of polysubstituted biphenyls with tailored electronic and steric properties. The synthesis of related substituted biphenyls often employs methods like the Friedel-Crafts reaction, which can be used to introduce alkyl or acyl groups to a biphenyl core google.com.
The biphenyl unit is a fundamental component of many polycyclic aromatic hydrocarbons (PAHs) and other complex ring systems. While direct application of this compound in this area is not documented, its derivatives could serve as key building blocks. For instance, intramolecular cyclization reactions of appropriately functionalized derivatives could lead to the formation of fluorene, phenanthrene, or other polycyclic systems. Modern synthetic methods for PAHs often rely on transition metal-catalyzed cross-coupling reactions to construct the core structure, followed by cyclization steps nih.gov. The functional handles on this compound make it a suitable candidate for such synthetic strategies.
Development of Ligands for Catalysis
The field of catalysis heavily relies on the design of ligands that can modulate the activity and selectivity of metal catalysts. The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, owing to its axial chirality when appropriately substituted in the ortho positions.
Although this compound itself is not chiral, it can be a precursor to chiral ligands. The presence of the 2,6-dimethyl substitution pattern on one of the phenyl rings is a key feature. If the other phenyl ring were to be substituted at the 2' and 6' positions, this would create a scaffold capable of exhibiting axial chirality. The synthesis of such ligands often involves the resolution of racemic biphenyl precursors or asymmetric synthesis strategies nih.gov. Chiral ligands are instrumental in enantioselective synthesis, enabling the production of single-enantiomer drugs and other valuable chiral compounds tcichemicals.com.
Derivatives of this compound could potentially be used to create ligands for various asymmetric transformations. For example, phosphine-substituted biphenyls are a well-known class of ligands for asymmetric hydrogenation and cross-coupling reactions.
Table 1: Examples of Biphenyl-Based Chiral Ligands and Their Applications This table presents examples of related chiral ligands to illustrate the potential applications of derivatives of this compound.
| Ligand Name | Metal | Reaction Type | Reference |
| BINAP | Ru, Rh, Pd | Asymmetric Hydrogenation, Isomerization | nih.gov |
| MeO-BIPHEP | Ru, Rh | Asymmetric Hydrogenation | nih.gov |
| SEGPHOS | Ru | Asymmetric Hydrogenation | nih.gov |
The steric and electronic properties of this compound make it an interesting building block for ligands used in various transition metal-catalyzed reactions. The bulky tert-butyl group and the methyl groups can create a specific steric environment around a metal center, which can influence the selectivity of a catalytic reaction nih.gov.
The hydroxyl group can also act as a coordinating group or be modified to introduce other coordinating functionalities, such as phosphines, amines, or oxazolines. These ligands can then be complexed with transition metals like palladium, rhodium, or iridium to create catalysts for a wide range of transformations, including cross-coupling reactions, C-H activation, and polymerization nih.gov. The development of new ligands is crucial for advancing the field of transition metal catalysis and enabling the synthesis of complex molecules with high efficiency and selectivity wipo.int.
Table 2: Common Transition Metal-Catalyzed Reactions Employing Biphenyl-Based Ligands This table provides an overview of reaction types where ligands derived from biphenyl scaffolds are commonly used.
| Reaction Name | Typical Metal Catalyst | Ligand Type | Reference |
| Suzuki Coupling | Pd | Phosphine-based biphenyl ligands | nih.gov |
| Buchwald-Hartwig Amination | Pd | Bulky phosphine (B1218219) ligands | nih.gov |
| Asymmetric Hydrogenation | Rh, Ru | Chiral diphosphine ligands | nih.gov |
Contributions to Advanced Materials Science
Biphenyl derivatives are widely used in the development of advanced materials due to their rigid structure, thermal stability, and unique electronic properties. While specific research on this compound in materials science is lacking, its structural motifs suggest potential applications in this field.
The biphenyl core is a common component in liquid crystals. The rod-like shape of many biphenyl molecules allows them to align in specific orientations, leading to the formation of liquid crystalline phases. The introduction of a tert-butyl group can influence the mesophase behavior and transition temperatures of these materials.
In the realm of polymer science, biphenyl-containing monomers can be incorporated into polymers to enhance their thermal stability, mechanical strength, and optical properties. For example, polyesters and polyamides derived from biphenyl diols or diamines are known for their high performance. The hydroxyl group of this compound could be used to synthesize such monomers. Furthermore, related hindered phenols are used as antioxidants in polymers to prevent degradation.
Finally, the electronic properties of the biphenyl system make it a candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the biphenyl rings is a key advantage in designing materials for these applications.
Components in Organic Semiconductors and Electronic Materials
While direct applications of this compound in organic semiconductors are not extensively documented in the reviewed literature, the core structural motif, 4-tert-butyl-2,6-dimethylphenyl, is found in molecules designed for electronic materials. For instance, complex organic molecules containing this group have been identified as potential candidates for use in Organic Light Emitting Diodes (OLEDs) due to their unique electronic properties.
Furthermore, related structures incorporating a 2,6-dimethylphenyl substituent on a redox-active ligand have been synthesized to create metal complexes with ligand-to-ligand charge-transfer (LL'CT) properties. mdpi.com These types of materials are of interest for their potential use in photochemical charge-transfer applications. mdpi.com The design of such molecules often leverages the steric bulk of substituents like tert-butyl and dimethylphenyl groups to tune the electronic and physical properties of the final material. mdpi.com
Application in Liquid Crystal Systems
Based on the available search results, there is no specific information detailing the application of this compound in liquid crystal systems.
Incorporation into Polymer Architectures and Functional Polymers
Hindered phenols are widely utilized as antioxidants and stabilizers in polymers to protect them from oxidative degradation during processing and over their long-term use. researchgate.net The phenolic hydroxyl group acts as a radical scavenger, a mechanism enhanced by sterically bulky groups like tert-butyl substituents. nih.gov These groups increase the stability of the resulting phenoxy radical, preventing further degradation reactions. nih.gov
While direct incorporation of this compound into polymer backbones is not detailed, related compounds demonstrate the utility of its core structure. For example, a complex methanone (B1245722) containing the 4-tert-butyl-2,6-dimethylphenyl group has been proposed as a polymer additive to improve thermal stability and mechanical properties. The bulky nature of this moiety can disrupt polymer crystallinity, potentially leading to enhanced flexibility and toughness.
Development of Antioxidants for Materials (e.g., fuels, plastics)
The chemical structure of this compound is characteristic of a hindered phenol (B47542) antioxidant. This class of compounds is critical for stabilizing materials such as plastics, lubricants, and fuels against oxidative degradation. researchgate.netnih.govwikipedia.org The antioxidant mechanism involves the phenolic hydroxyl group donating a hydrogen atom to scavenge peroxy radicals, thus terminating the auto-oxidation chain reaction.
The efficacy of phenolic antioxidants is significantly influenced by the substituents on the aromatic ring. nih.gov The key features of the subject compound are:
Tert-butyl Group : This bulky group enhances the stability of the phenoxy radical formed after hydrogen donation and increases solubility in non-polar media like fuels and plastics. nih.gov It also acts as an electron-donating group, which can enhance the antioxidant activity. nih.gov
Dimethyl Groups : The ortho-methyl groups provide additional steric hindrance around the hydroxyl group, further stabilizing the radical and preventing side reactions.
Compounds with similar structural motifs, such as 2,4-dimethyl-6-tert-butylphenol, are used commercially as antioxidants in jet fuels and gasolines to prevent gumming. wikipedia.orgchemicalbook.com The general class of tert-butyl phenolic antioxidants (TBP-AOs) is recognized for its effectiveness in protecting materials from oxidative damage. nih.gov
Reagents in Fluorination Chemistry (as a derivative)
A significant application stemming from this chemical family is in the field of fluorination chemistry. A derivative, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride , is a modern deoxofluorinating agent with notable advantages over traditional reagents. proactivemr.com This crystalline solid is marketed under the trade name Fluolead®. proactivemr.comtcichemicals.com
Developed as a safer and more stable alternative to reagents like DAST (diethylaminosulfur trifluoride), Fluolead® exhibits high thermal stability and an unusual resistance to aqueous hydrolysis, making it easier to handle. proactivemr.com Its enhanced stability is attributed to the steric hindrance provided by the ortho-methyl and para-tert-butyl substituents on the phenyl ring.
This reagent has diverse fluorination capabilities, including the conversion of:
Alcohols to alkyl fluorides
Aldehydes and enolizable ketones to the corresponding fluorinated products
Non-enolizable carbonyls to difluoro (CF₂) groups
Carboxylic acids to trifluoromethyl (CF₃) groups
Xanthates to trifluoromethyl ether (OCF₃) groups nih.gov
The reagent's utility in synthesizing fluorinated compounds is highly valued in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can dramatically alter a molecule's biological properties.
Data Tables
Table 1: Properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead®)
| Property | Value/Description | Reference(s) |
|---|---|---|
| CAS Number | 947725-04-4 | tcichemicals.combldpharm.com |
| Molecular Formula | C₁₂H₁₇F₃S | nih.gov |
| Appearance | White to light yellow powder/crystal | tcichemicals.com |
| Key Application | Deoxofluorinating Agent | proactivemr.com |
| Stability | High thermal stability (decomposition temp. 232 °C); resistant to aqueous hydrolysis | proactivemr.com |
| Handling | Crystalline solid, less fuming and easier to handle in open air compared to DAST | proactivemr.com |
Table 2: Mentioned Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | 4'-tert-butyl-2,6-dimethyl-[1,1'-biphenyl]-4-ol |
| 2,4-Dimethyl-6-tert-butylphenol | 6-tert-butyl-2,4-dimethylphenol |
| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | 4-(tert-butyl)-2,6-dimethylphenylsulfur trifluoride |
| DAST | N,N-diethylaminosulfur trifluoride |
| (4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone | bis(4-tert-butyl-2,6-dimethylphenyl)(4-benzoylphenyl)methanone |
| [4,6-Di-tert-butyl-N-(2,6-Dimethylphenyl)-o-Iminobenzosemiquinolato] | (APMe)(imSQMe)In(bipy) complex ligand |
| BHT | 2,6-di-tert-butyl-4-methylphenol |
Environmental Scrutiny and Green Chemistry Innovations for this compound
The industrial chemical this compound is facing increasing environmental scrutiny, prompting a closer examination of its ecological footprint and the development of more sustainable production methods. As a member of the substituted biphenylol family, its environmental fate, potential for bioaccumulation, and the impact of its manufacturing processes are key areas of concern. This article delves into the environmental considerations and green chemistry aspects related to this compound, exploring its degradation pathways, advancements in greener synthesis, environmental monitoring techniques, and life cycle assessment considerations.
Future Research Directions and Emerging Opportunities for 4 Tert Butyl 2,6 Dimethylbiphenyl 4 Ol
Exploration of Novel Synthetic Pathways and Derivatization Strategies
While the synthesis of biphenyl (B1667301) derivatives is a well-established area of organic chemistry, the development of more efficient, selective, and sustainable methods for producing 4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL remains a key research avenue. rsc.org Future efforts could focus on:
Advanced Cross-Coupling Methodologies: Investigating modern cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, could lead to higher yields and greater functional group tolerance. rsc.org The use of novel catalyst systems, including those based on palladium, nickel, or other transition metals, could offer improved efficiency and selectivity. rsc.org
Direct C-H Arylation: Exploring direct C-H arylation strategies would provide a more atom-economical approach by avoiding the pre-functionalization of one of the aromatic rings. This aligns with the principles of green chemistry by reducing waste and synthetic steps.
Derivatization for Enhanced Functionality: Systematic derivatization of the phenolic hydroxyl group and the aromatic rings could unlock a wide range of new applications. For instance, esterification or etherification of the hydroxyl group could modulate its solubility and reactivity. Introducing other functional groups onto the biphenyl backbone could lead to the creation of novel ligands for catalysis or building blocks for complex molecular architectures.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Suzuki-Miyaura Coupling | High yields, commercial availability of boronic acids. rsc.org | Development of more active and stable catalysts for sterically hindered substrates. |
| Negishi Coupling | High functional group tolerance. rsc.org | Use of milder reaction conditions and less toxic organozinc reagents. |
| Direct C-H Arylation | Atom economy, reduced synthetic steps. | Catalyst design for regioselective C-H activation on the substituted phenol (B47542) ring. |
| Derivatization | Tailorable properties for specific applications. | Exploring a wide range of functionalization reactions and screening the properties of the resulting derivatives. |
Table 1: Potential Synthetic and Derivatization Strategies for this compound
Expansion of Applications in Emerging Technologies and Functional Materials
The sterically hindered phenolic moiety in this compound suggests its potential as a potent antioxidant. This opens up avenues for its use in various materials to prevent oxidative degradation.
Polymer Additives: Hindered phenols are widely used as antioxidants in polymers to enhance their thermal stability and lifespan. vinatiorganics.comaccustandard.com Future research should focus on evaluating the efficacy of this compound as a primary antioxidant in a range of polymers such as polyethylene, polypropylene, and PVC. vinatiorganics.com Its performance could be compared with commercially available antioxidants like Butylated Hydroxytoluene (BHT).
Lubricants and Fuels: The compound's antioxidant properties could be beneficial in preventing the oxidation of lubricants and fuels, thereby extending their service life and improving performance. wikipedia.orgbionity.com
Liquid Crystals: Biphenyl derivatives are a cornerstone in the design of liquid crystalline materials. The introduction of the bulky tert-butyl and methyl groups in this compound could influence the mesophase behavior, leading to the development of novel liquid crystals with unique optical and electronic properties.
Advanced Computational Modeling for Predictive Research and Design
Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules with desired properties, thereby reducing the need for extensive empirical experimentation.
Structure-Property Relationship Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic and structural properties of this compound and its derivatives. nih.govresearchgate.net This can provide insights into its antioxidant mechanism, conformational preferences, and potential for self-assembly.
Predictive Modeling for Material Applications: Molecular dynamics simulations can be used to predict the compatibility and performance of this compound as an additive in various polymer matrices. nih.govresearchgate.net These simulations can also help in understanding its behavior at interfaces and its influence on the bulk properties of materials.
Virtual Screening of Derivatives: Computational tools can be used to perform virtual screening of a library of potential derivatives of this compound for specific applications, such as identifying candidates with enhanced antioxidant activity or specific liquid crystalline phases.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The full potential of this compound can be realized through collaborative efforts between organic chemists and materials scientists.
Synthesis of Functional Polymers: This compound can be used as a monomer or a functional building block for the synthesis of new polymers with built-in antioxidant capabilities or other desired functionalities.
Development of Smart Materials: By incorporating this molecule into responsive polymer systems, it may be possible to create "smart" materials that can release the antioxidant on demand in response to specific stimuli like heat or light.
Nanomaterials and Composites: Investigating the incorporation of this compound into nanomaterials or as a surface modifier for fillers in composites could lead to materials with enhanced stability and performance.
Development of High-Throughput Screening Methods for New Applications
To efficiently explore the vast application landscape of this compound and its derivatives, the development of high-throughput screening (HTS) methods is crucial.
Antioxidant Activity Assays: Miniaturized and automated assays can be developed to rapidly screen the antioxidant capacity of a large number of derivatives in various media. mdpi.comnih.govmdpi.com This would facilitate the identification of lead compounds for specific applications.
Polymer Stability Screening: HTS techniques can be employed to evaluate the stabilizing effect of different concentrations of the compound and its derivatives on the thermal and photo-oxidative stability of various polymers.
Formulation Optimization: HTS can be used to rapidly optimize the formulation of products containing this compound, such as lubricants or plastics, by screening different combinations of additives.
The future of research on this compound is bright, with numerous opportunities to leverage its unique chemical structure for the development of advanced materials and technologies. A concerted effort involving innovative synthesis, computational modeling, interdisciplinary collaboration, and high-throughput screening will be key to unlocking its full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
